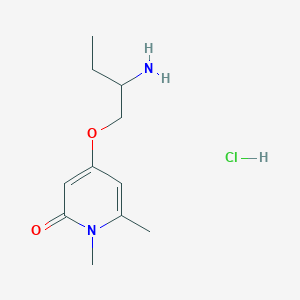
4-(2-aminobutoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride
Vue d'ensemble
Description
4-(2-Aminobutoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride (4-ABP-1H) is an organic compound with a wide range of applications in scientific research. It is a colorless, water-soluble solid, and is a derivative of pyridin-2(1H)-one. 4-ABP-1H has been used in various biochemical and physiological experiments due to its ability to interact with a wide range of biological molecules, including proteins, nucleic acids, and carbohydrates.
Applications De Recherche Scientifique
Supramolecular Chemistry and Crystal Engineering
- Research has explored the structural properties of pyrimidine derivatives, highlighting their potential in molecular recognition processes which are crucial for drug action. The study of cation tautomerism, twinning, and disorder in specific pyrimidine salts reveals intricate hydrogen bonding patterns and tautomeric forms, suggesting these compounds' roles in forming complex crystal structures and potential applications in material science and pharmaceuticals (Rajam et al., 2017).
Nonlinear Optical Properties and Drug Discovery
- Novel pyrimidine-based bis-uracil derivatives have been synthesized and evaluated for their optical, nonlinear optical (NLO), and potential drug discovery applications. These compounds, characterized by their kinetic and thermal stability as well as intramolecular charge transfer characteristics, have shown promising NLO properties, indicating their utility in NLO device fabrication and possibly in therapeutic contexts (Mohan et al., 2020).
Biological Activities and Catalytic Properties
- Schiff base complexes derived from pyridine and pyrimidine analogs have been synthesized and characterized, demonstrating significant DNA binding, antibacterial, and catalytic activities. Such studies underline the potential pharmacological applications of these compounds and their metal complexes, including roles in antimicrobial therapy and as enzyme mimics (El‐Gammal et al., 2021).
Importance in Supramolecular Interactions
- Investigations into supramolecular structures constructed by amino-pyrimidinyl derivatives have shed light on the significance of hydrogen bonding and π-π stacking interactions in nucleic acid structure and function. Such studies contribute to our understanding of molecular recognition and self-assembly processes, which are fundamental in the design of new pharmaceuticals and materials (Cheng et al., 2011).
Propriétés
IUPAC Name |
4-(2-aminobutoxy)-1,6-dimethylpyridin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2.ClH/c1-4-9(12)7-15-10-5-8(2)13(3)11(14)6-10;/h5-6,9H,4,7,12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKVHSPRSFIBPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC1=CC(=O)N(C(=C1)C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



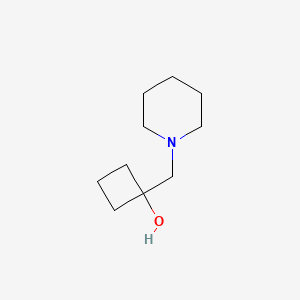

![2-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)aniline](/img/structure/B1471350.png)
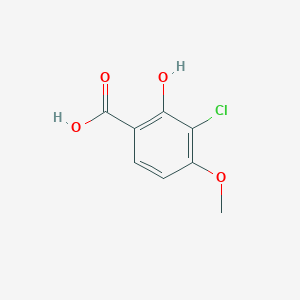


![1-Methyl-3-phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1471356.png)
![1-[(2,3-dihydro-1H-indol-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1471358.png)
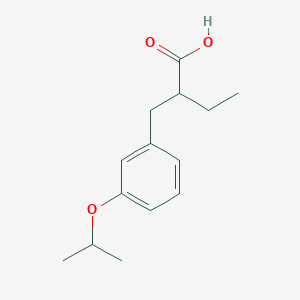
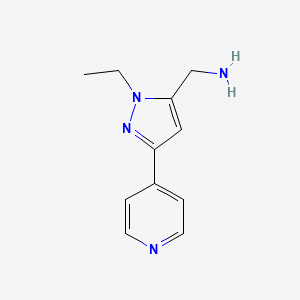
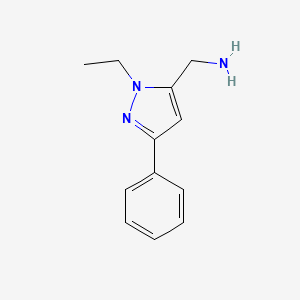
![3-[4-(2,2-Difluoroethoxy)-phenyl]-propionic acid](/img/structure/B1471364.png)

